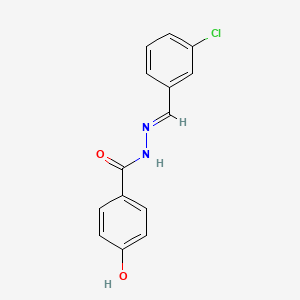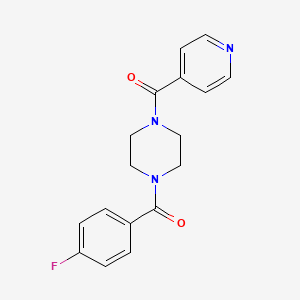![molecular formula C21H31FN2O2 B5570093 N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)
N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide" typically involves nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, the feasibility of nucleophilic displacement of bromide with [18F]fluoride has been demonstrated in the synthesis of radiolabeled compounds for PET radiotracer studies, indicating a potential pathway for synthesizing related compounds (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves complex arrangements of rings and substituents. For example, the conformational analysis around the pyrazole C3 substituent can reveal distinct conformations that are crucial for understanding the compound's interactions and stability (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups such as carboxamides, fluorophenyl groups, and piperidine rings. These groups can participate in various chemical reactions, including aminomethylation, which involves the addition of an amino group and a formaldehyde derivative to a compound, leading to the formation of new amides or imines (Dotsenko et al., 2012).
Aplicaciones Científicas De Investigación
Mycobacterium tuberculosis Inhibitors
Researchers designed and synthesized a series of compounds evaluated for their activity against Mycobacterium tuberculosis. Among these, certain analogues exhibited promising activity and were found not to be cytotoxic at specific concentrations, indicating potential applications in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Cannabinoid Receptor Antagonists
Another area of research involves the synthesis of pyrazole derivatives designed to characterize the cannabinoid receptor binding sites. These compounds, serving as pharmacological probes, could potentially antagonize the harmful effects of cannabinoids and cannabimimetic agents, highlighting their significance in therapeutic interventions (R. Lan et al., 1999).
Glycine Transporter 1 Inhibitors
The identification of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases their potential in modulating glycine levels within the central nervous system. These findings could have implications for the development of treatments targeting disorders associated with glycine transport (Shuji Yamamoto et al., 2016).
Radiotracer Development for CB1 Cannabinoid Receptors
Research on the synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors through imaging techniques such as PET scans demonstrates the compound's application in neurological studies. This includes understanding cannabinoid receptor distribution and functioning in the brain, offering insights into various psychiatric and neurological conditions (R. Katoch-Rouse & A. Horti, 2003).
Propiedades
IUPAC Name |
N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O2/c1-23(21(25)20-7-2-3-14-26-20)16-18-9-12-24(13-10-18)11-8-17-5-4-6-19(22)15-17/h4-6,15,18,20H,2-3,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGHNKVNMAAEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)C(=O)C3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)
![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)
![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)


![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)